O-Anisidine hydrochloride
Overview
Description
O-Anisidine hydrochloride: is a chemical compound that is the hydrochloride salt of o-anisidineIt is used as a chemical intermediate in the production of various dyes, pigments, and pharmaceuticals .
Mechanism of Action
Target of Action
O-Anisidine hydrochloride is primarily used as a chemical intermediate in the production of numerous azo and triphenylmethane dyes and pigments . It is also used in the production of pharmaceuticals, including the expectorant guaiacol . Therefore, its primary targets are the molecules that it reacts with to form these products.
Mode of Action
The mode of action of this compound is largely dependent on its chemical reactions with other substances. For instance, in the production of dyes, it is nitrated to give 4-nitroanisidine . This reaction changes the structure of the this compound molecule, allowing it to interact differently with its environment and other molecules.
Biochemical Pathways
This compound is involved in the biochemical pathways related to the synthesis of azo pigments and dyes . The exact pathways and their downstream effects can vary depending on the specific dye or pigment being produced.
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would likely depend on the specific reactions it undergoes within the body.
Result of Action
The result of this compound’s action is the production of various dyes, pigments, and pharmaceuticals . On a molecular and cellular level, this involves changes to the structure of the this compound molecule and its interactions with other molecules. It’s important to note that o-anisidine is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity in experimental animals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and reactivity . Additionally, it is known to occur in cigarette smoke and as an environmental pollutant , which could potentially influence its action, efficacy, and stability.
Biochemical Analysis
Cellular Effects
O-Anisidine hydrochloride has been found to have significant effects on various types of cells and cellular processes. It is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity in experimental animals . Oral exposure to o-anisidine administered as its hydrochloride salt caused tumors in two rodent species and at two different tissue sites .
Molecular Mechanism
It is known to cause DNA damage in epithelial cells, mainly basal cells, of the bladder mucosa
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to degrade quickly, with an average tropospheric lifetime estimated to be 9.7 minutes at 272 K This suggests that it has a short-term effect on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Anisidine hydrochloride can be synthesized through the methanolysis of 2-chloronitrobenzene, followed by reduction. The reaction involves the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: O-Anisidine hydrochloride undergoes several types of chemical reactions, including:
Scientific Research Applications
O-Anisidine hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-methoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCWGVXRBJCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO.ClH, C7H10ClNO | |
Record name | O-ANISIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
90-04-0 (Parent) | |
Record name | Anisidine hydrochloride, o- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020092 | |
Record name | 2-Methoxyaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-anisidine hydrochloride appears as gray-black crystalline solid or light gray powder. May be carcinogenic. | |
Record name | O-ANISIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992) | |
Record name | O-ANISIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
134-29-2 | |
Record name | O-ANISIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Anisidine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Anisidine hydrochloride, o- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 2-methoxy-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ANISIDINE HYDROCHLORIDE, O- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74SDU6V9SC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
437 to 441 °F (NTP, 1992) | |
Record name | O-ANISIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main health concerns associated with O-Anisidine hydrochloride exposure?
A: this compound is classified as a carcinogen based on studies showing tumor development in rodents. [] Specifically, it has been linked to:
- Urinary bladder cancer: Both rats and mice exposed to this compound exhibited a higher incidence of benign (transitional-cell papilloma) and malignant (transitional-cell carcinoma) bladder tumors. [, ]
- Kidney cancer: Male rats developed transitional-cell carcinoma of the renal pelvis, often in conjunction with bladder tumors. [, ]
- Thyroid tumors: An increased occurrence of both benign (follicular-cell adenoma) and malignant (follicular-cell carcinoma) thyroid tumors was observed in male rats. [, ]
Q2: Is there a reliable in vitro test to predict the carcinogenic potential of this compound?
A: Yes, the Syrian hamster embryo (SHE) cell transformation assay conducted at a pH of 6.7 has shown promising results in predicting the rodent carcinogenic potential of single-ring aromatic/nitroaromatic amine compounds, including this compound. [] This assay demonstrated 100% concordance with rodent carcinogenicity data for a set of ten single-ring aromatic/nitroaromatic amine compounds, including this compound, correctly identifying all five carcinogens (including this compound) and five non-carcinogens. []
Q3: How does this compound affect blood parameters in rats?
A: this compound administration in rats led to significant changes in several blood parameters, indicating potential hematological toxicity. [] These changes included:
- Decreased: Red blood cell count, hemoglobin concentration, packed cell volume, neutrophil count, and lymphocyte count. []
- Increased: Platelet count, total leukocyte count, monocyte count, eosinophil count, and basophil count. []
Q4: What is the impact of this compound on male reproductive health in rats?
A: Studies on male rats have revealed that this compound can negatively affect various reproductive parameters, including: []
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